(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]
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Overview
Description
(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] is a complex organic compound characterized by its unique spiro structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] involves multiple steps, including cyclization and spiro formation. The reaction conditions typically require specific catalysts and reagents to ensure the correct stereochemistry is achieved. For instance, the use of strong acids or bases can facilitate the cyclization process, while protecting groups may be necessary to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The unique structural features of (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] allow for the design of drugs with specific mechanisms of action, targeting various diseases and conditions.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers, where specific chemical and physical characteristics are required.
Mechanism of Action
The mechanism of action of (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (8R,9S,10R,13S,14S)-10,13-Dimethylspiro[7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17(10H,14H)-dione
- (8R,9S,10R,13S,14S)-10,13-Dimethyl-7,8,9,11,12,13,15,16-octahydro-10H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione
- (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol
Uniqueness
What sets (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] apart from similar compounds is its spiro structure, which imparts unique chemical and biological properties
Properties
CAS No. |
81142-76-9 |
---|---|
Molecular Formula |
C18H29NOS |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(8R,9R,10S,13S,14S)-spiro[1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydrocyclopenta[a]phenanthrene-17,5'-oxathiazolidine] |
InChI |
InChI=1S/C18H29NOS/c1-2-4-13-12(3-1)5-6-15-14(13)7-8-17-16(15)9-10-18(17)11-19-21-20-18/h12-17,19H,1-11H2/t12?,13-,14+,15+,16-,17-,18?/m0/s1 |
InChI Key |
FWRVZKRUVSHCMR-OJIMNTFYSA-N |
Isomeric SMILES |
C1CCC2CC[C@@H]3[C@@H]([C@H]2C1)CC[C@H]4[C@H]3CCC45CNSO5 |
Canonical SMILES |
C1CCC2C(C1)CCC3C2CCC4C3CCC45CNSO5 |
Origin of Product |
United States |
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